(E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amine with an acyl chloride or anhydride under basic conditions.
Cyclopropylation: Introduction of the cyclopropyl group can be done using cyclopropyl bromide in the presence of a strong base such as sodium hydride.
Oxan-4-yl Group Introduction: This step involves the formation of the oxane ring, which can be synthesized through a cyclization reaction involving a diol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The double bond in the enamide can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield epoxides or diols, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a candidate for the development of new therapeutic agents.
Industry
In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors through its functional groups, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)butanamide: Lacks the double bond present in the enamide.
(E)-N-(4-Cyclopropyloxan-4-yl)-4-(methylamino)but-2-enamide: Has a methylamino group instead of a dimethylamino group.
(E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enoic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness
(E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide is unique due to the presence of both the cyclopropyloxan-4-yl group and the enamide structure
Properties
IUPAC Name |
(E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-16(2)9-3-4-13(17)15-14(12-5-6-12)7-10-18-11-8-14/h3-4,12H,5-11H2,1-2H3,(H,15,17)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHFMHJXRYCWIA-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1(CCOCC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1(CCOCC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.